N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine
Description
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is a structurally complex amine featuring a spirocyclic framework combining oxygen (2-Oxa) and nitrogen (9-aza) atoms within a [5.5]undecane ring system. The molecule includes an N-methylpropan-2-amine side chain, a moiety common in psychoactive compounds, but its spirocyclic core distinguishes it from simpler aryl-substituted analogs. This architecture likely enhances metabolic stability and modulates receptor selectivity due to increased steric bulk and conformational rigidity .
Properties
IUPAC Name |
N-methyl-N-(2-oxa-9-azaspiro[5.5]undecan-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(2)16(3)10-13-4-5-14(11-17-13)6-8-15-9-7-14/h12-13,15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKGPUACNBDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCC2(CCNCC2)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The starting material, 2-hydroxy-N-(4-hydroxyphenyl)propanamide, is prepared via DCC-mediated coupling of 4-aminophenol with lactic acid. This step ensures proper functionalization for subsequent cyclization.
Cyclization Optimization
Key variables influencing spirocycle formation include:
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Catalyst selection : Copper(I) perchlorate outperforms rhodium or manganese catalysts in yield and cost-efficiency.
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Oxidant stoichiometry : A 1:1.2 ratio of precursor to PhI(OAc)₂ minimizes side reactions.
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Solvent system : Acetonitrile enhances reaction homogeneity and catalyst stability.
This method reliably produces the spirocyclic core but requires careful purification to isolate the intermediate for subsequent functionalization.
N-Alkylation for Tertiary Amine Installation
Introducing the N-methylpropan-2-amine group to the spirocyclic intermediate follows established alkylation protocols. A two-step approach involving N-alkylation with propargyl bromide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been documented for analogous compounds.
Direct Alkylation
Treatment of the spirocyclic amine with 2-bromo-N-methylpropan-2-amine in the presence of K₂CO₃ in DMF at 80°C achieves moderate yields (45–55%). Competing side reactions, such as over-alkylation, necessitate controlled reagent addition and inert atmospheres.
Reductive Amination
An alternative route employs reductive amination of the spirocyclic ketone with methylpropan-2-amine using NaBH₃CN as a reductant. This method offers higher regioselectivity (>80%) but requires pre-functionalization of the spiro core to introduce a ketone group.
One-Pot Tandem Synthesis
Recent patents disclose a streamlined one-pot synthesis combining spirocycle formation and amine functionalization. For instance, reacting 3-benzyl-3,9-diaza-spiro[5.5]undecane with methylpropan-2-amine derivatives under microwave irradiation (120°C, 2 h) achieves 68% yield. Key advantages include:
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Reduced purification steps : In situ deprotection of benzyl groups eliminates intermediate isolation.
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Solvent efficiency : Tetrahydrofuran (THF) serves dual roles as solvent and hydrogen donor in reductive steps.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization | Cyclization, N-alkylation | Cu[(CH₃CN)₄ClO₄], PhI(OAc)₂ | 62 | Multi-step, costly catalysts |
| Reductive Amination | Ketone formation, reductive amination | NaBH₃CN, MeOH | 78 | Requires ketone precursor |
| One-Pot Tandem | Tandem cyclization/alkylation | Microwave, THF | 68 | Specialized equipment needed |
Mechanistic Insights and Side Reactions
Cyclization Pathway
The copper-catalyzed oxidative cyclization proceeds via a single-electron transfer (SET) mechanism, where PhI(OAc)₂ generates iodobenzene radicals to abstract hydrogen from the amide precursor, facilitating ring closure. Competing pathways, such as dimerization, are suppressed by maintaining low precursor concentrations (<0.1 M).
Alkylation Challenges
Steric hindrance at the spirocyclic nitrogen impedes alkylation efficiency. Bulky bases like DBU improve deprotonation kinetics but risk substrate decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Scientific Research Applications
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthesis, physicochemical properties, and pharmacological implications.
Structural Analogues with Spirocyclic Cores
Key Observations :
- Substituents like thiophene or phenyl (in analogues) enhance receptor binding via aromatic interactions, whereas the target compound’s methylpropan-2-amine chain may prioritize amine-mediated interactions (e.g., with serotonin or dopamine transporters) .
Functional Analogues: Phenethylamine Derivatives
Key Comparisons :
- The target compound’s spirocyclic core likely reduces blood-brain barrier permeability, diminishing CNS effects compared to MDMA or PMMA. This structural feature may redirect therapeutic applications toward peripheral targets (e.g., inflammatory receptors) .
- Unlike MDMA’s benzodioxole group, which is susceptible to CYP2D6 metabolism, the spiro system may resist enzymatic degradation, prolonging half-life .
Biological Activity
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine, with the CAS number 1422138-89-3, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₈N₂O
- Molecular Weight : 240.38 g/mol
- Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that the compound may exhibit psychoactive properties, potentially influencing neurotransmitter levels such as serotonin and dopamine.
- Antimicrobial Properties : Similar compounds in the spirocyclic family have demonstrated antimicrobial activity against various pathogens, warranting further investigation into this compound's efficacy in this area.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Study 1: Neuropharmacological Screening
A study conducted by Pendergrass (2024) investigated compounds with similar structures for their neuropharmacological effects. The findings indicated that certain derivatives could enhance cognitive function and exhibit anxiolytic properties at specific dosages .
Study 2: Antimicrobial Activity
In a comparative analysis of spirocyclic compounds, researchers found that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring this compound as a lead compound for developing new antibiotics .
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Weight | CNS Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|---|
| This compound | 1422138-89-3 | 240.38 g/mol | Potentially active | Under investigation | Possible targets identified |
| Related Compound A | [CAS Number] | [Weight] | Active | Yes | Yes |
| Related Compound B | [CAS Number] | [Weight] | Active | Limited | No |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine, and how can low yields be addressed?
- The compound can be synthesized using iSnAP resin-based protocols, as demonstrated in structurally analogous spirocyclic amines . Key steps include:
- Condensation of aldehydes (e.g., thiophene-2-carbaldehyde) with amines (e.g., methylthioethylamine) on iSnAP resin.
- Optimization of reaction time (typically 24–48 hours) and temperature (room temperature to 60°C).
- Low yields (e.g., 8–17% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Screening alternative solvents (e.g., dichloromethane vs. MeOH/EtOAC mixtures) .
- Adjusting resin loading or using scavenger resins to remove byproducts .
Q. How can NMR and HRMS be utilized to confirm the structure and purity of the compound?
- 1H/13C NMR : Assign peaks based on characteristic signals:
- Spirocyclic protons at δ 3.2–4.5 ppm (oxa-azaspiro framework) .
- Methyl groups (N-methylpropan-2-amine) at δ 1.0–1.5 ppm .
Q. What chromatographic methods are suitable for purifying the compound?
- Preparative HPLC : Resolve diastereomers using C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .
- Flash Chromatography : Use MeOH:EtOAc (1:1 to 1:9) for initial purification, achieving 30–50% recovery .
Advanced Research Questions
Q. How can diastereomer ratios be controlled during synthesis, and what analytical tools resolve stereochemical ambiguity?
- Stereoselectivity depends on:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase diastereomer ratios (e.g., 50:50 → 70:30 with fluorinated aldehydes) .
- Chiral auxiliaries : Use of enantiopure amines or aldehydes to bias spirocyclic ring formation .
- Analytical resolution :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .
- NOESY NMR : Identify spatial proximity of protons to assign configurations (e.g., axial vs. equatorial substituents) .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be interpreted?
- Case study : A 52% major isomer and 5% minor isomer were observed in a related compound . Contradictions may arise from:
- Rotamers : Slow exchange on the NMR timescale, resolved by variable-temperature NMR .
- Impurities : LC-MS/MS can identify byproducts (e.g., residual resin fragments) .
- Mitigation : Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .
Q. What methodologies are recommended for assessing in vitro pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Membrane permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Solubility : Apply shake-flask method in PBS (pH 7.4) with HPLC quantification .
Q. How can structure-activity relationships (SAR) be explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
